molecular formula C18H28N2O2 B15148943 1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide

1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide

Cat. No.: B15148943
M. Wt: 304.4 g/mol
InChI Key: SLDWLZGFDVWVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.

    Synthetic Route: One common method involves the reaction of 1-benzylpiperidine with 3-ethoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require the use of solvents such as ethanol or methanol to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced with other functional groups such as halides or alkyl groups.

    Common Reagents and Conditions: The reactions are typically carried out under mild to moderate conditions, with reaction times ranging from a few hours to several days, depending on the desired product.

    Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biological studies to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Medicine: It is explored for its potential as a drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it may interact with other molecular pathways involved in cell signaling and metabolism, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Both compounds share a piperidine core structure but differ in their substituents and overall pharmacological profiles.

    Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic applications.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity, used in the treatment of cognitive disorders.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O2/c1-2-22-14-6-11-19-18(21)17-9-12-20(13-10-17)15-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3,(H,19,21)

InChI Key

SLDWLZGFDVWVAM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.